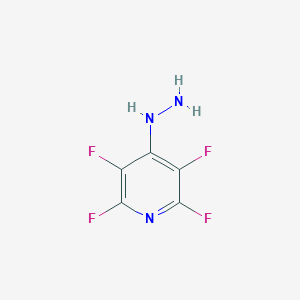

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZZPJMTBLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366399 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-44-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from Pentafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a valuable intermediate in medicinal chemistry and materials science. The primary synthesis route detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction of commercially available pentafluoropyridine with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical data for the resulting compound.

Synthesis Route and Mechanism

The formation of this compound from pentafluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The pyridine ring, highly activated by the five electron-withdrawing fluorine atoms, is susceptible to nucleophilic attack. The nitrogen atom of hydrazine acts as the nucleophile, selectively displacing the fluorine atom at the 4-position (para) of the pyridine ring. This selectivity is driven by the strong activating effect of the ring nitrogen atom.

The overall reaction is as follows:

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[1]

Materials and Equipment:

-

Pentafluoropyridine

-

Hydrazine (or hydrazine hydrate)

-

Dichloromethane (DCM)

-

10% Sodium Carbonate Solution

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL).

-

Cooling: Chill the solution in an ice bath to 0°C with continuous stirring.

-

Addition of Hydrazine: To the chilled solution, add hydrazine (640 mg, 22 mmol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Solvent Removal: After the reaction is complete, evaporate the solvent using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with a 10% sodium carbonate solution (5 mL).

-

Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then filter. Evaporate the solvent from the filtrate to yield crude this compound.[1] Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data associated with this synthesis.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| Pentafluoropyridine | C₅F₅N | 169.05 | 3.4 | 20 | 1.0 |

| Hydrazine | H₄N₂ | 32.05 | 0.64 | 22 | 1.1 |

| This compound | C₅H₃F₄N₃ | 181.09[2] | - | - | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1735-44-0 | [2] |

| Molecular Formula | C₅H₃F₄N₃ | [2] |

| Molecular Weight | 181.09 g/mol | [2] |

| Melting Point | 56 °C | [2] |

| Boiling Point | 150.5 °C | [2] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific experimental data not available in the cited sources. |

| ¹³C NMR | Specific experimental data not available in the cited sources. |

| ¹⁹F NMR | Specific experimental data not available in the cited sources. |

| IR | Specific experimental data not available in the cited sources. |

| Mass Spec | Specific experimental data not available in the cited sources. |

Note: While comprehensive characterization data for various tetrafluoropyridine derivatives exists, specific, experimentally-derived spectra for the title compound were not found in the reviewed literature.

Experimental Workflow

The logical progression of the synthesis and work-up is illustrated below.

Safety Precautions

-

Pentafluoropyridine: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood.

-

Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. Anhydrous hydrazine is potentially explosive. Always handle hydrazine hydrate in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Conclusion

The synthesis of this compound from pentafluoropyridine via nucleophilic aromatic substitution with hydrazine is a straightforward and effective method. The procedure involves standard laboratory techniques and readily available reagents, making it an accessible route for obtaining this versatile chemical intermediate for applications in drug discovery and materials science. Adherence to appropriate safety protocols is critical when handling the hazardous materials involved in this synthesis.

References

Spectroscopic and Experimental Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: A Technical Overview for Researchers

For immediate release: This technical guide provides an in-depth analysis of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the key spectral features, experimental protocols for data acquisition, and a logical workflow for the synthesis and characterization of this fluorinated pyridine derivative.

Core Spectroscopic Data

The following tables summarize the quantitative 1H and 19F NMR spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound. The data presented is based on the characterization of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives as described in the scientific literature.[1][2]

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 (Broad singlet) | br s | 1H | NH |

| 4.0 (Broad singlet) | br s | 2H | NH₂ |

Table 2: 19F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -95.0 | Multiplet | - | F-2, F-6 |

| -160.0 | Multiplet | - | F-3, F-5 |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocols are based on established methodologies for the analysis of fluorinated pyridine compounds.[1]

Synthesis of this compound

The synthesis of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives is typically achieved through the nucleophilic substitution of pentafluoropyridine.[1][2] In this case, pentafluoropyridine is reacted with a suitable nucleophile, such as hydrazine, to yield the desired product.

-

Materials: Pentafluoropyridine, Hydrazine hydrate, Sodium Carbonate, Acetonitrile.

-

Procedure:

-

Dissolve pentafluoropyridine in acetonitrile.

-

Add a solution of hydrazine hydrate and sodium carbonate in water to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

NMR Sample Preparation and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

19F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Appropriate range to cover all fluorine signals (e.g., -80 to -180 ppm).

-

Number of Scans: 64-256 scans.

-

Relaxation Delay: 1-2 seconds.

-

Logical and Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactivity of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactivity of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the title compound and explores its dual reactivity: reactions involving the nucleophilic hydrazine moiety and the potential for nucleophilic aromatic substitution on the electron-deficient tetrafluoropyridine ring.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of pentafluoropyridine with hydrazine. The reaction proceeds with high regioselectivity, with the nucleophilic attack occurring at the C4 position of the pyridine ring, which is highly activated by the cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: A solution of pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

-

Addition of Hydrazine: To the cooled solution, hydrazine (640 mg, 22 mmol) is added dropwise.

-

Reaction: The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in dichloromethane (50 mL) and washed with a 10% aqueous sodium carbonate solution (5 mL).

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization.

Nucleophilic Reactivity at the Hydrazine Moiety: Synthesis of Pyrazolo[3,4-b]pyridines

The hydrazine group of this compound is a potent nucleophile and readily participates in condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters and diketones. This reaction is a cornerstone for the synthesis of the biologically significant pyrazolo[3,4-b]pyridine scaffold. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Caption: General synthesis of pyrazolo[3,4-b]pyridines.

Table 1: Examples of Pyrazolo[3,4-b]pyridine Synthesis

| 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Ethyl 3-methyl-1-(tetrafluoropyridin-4-yl)-1H-pyrazole-5-carboxylate | Acetic acid, reflux | Not specified | General Method |

| Acetylacetone | 3,5-Dimethyl-1-(tetrafluoropyridin-4-yl)-1H-pyrazole | Acetic acid, reflux | Not specified | General Method |

| Diethyl malonate | 1-(Tetrafluoropyridin-4-yl)-1H-pyrazole-3,5-dione | Sodium ethoxide, ethanol | Not specified | General Method |

Experimental Protocol: General Synthesis of Substituted Pyrazolo[3,4-b]pyridines

-

Reaction Mixture: A solution of this compound (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrazolo[3,4-b]pyridine derivative.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The highly electron-deficient nature of the tetrafluoropyridine ring in this compound suggests its susceptibility to nucleophilic aromatic substitution. While direct experimental data on the SNAr reactions of this specific compound is limited, the reactivity can be inferred from its parent compound, pentafluoropyridine, and other 4-substituted tetrafluoropyridines.

The order of reactivity for nucleophilic attack on pentafluoropyridine is C4 > C2/C6 > C3/C5. With the C4 position already substituted by the hydrazine group, subsequent nucleophilic attack is expected to occur at the C2 and C6 positions. This is supported by studies on 2,3,5,6-tetrafluoro-4-iodopyridine, where nucleophiles such as hydroxide and methoxide ions attack the 2-position.[2]

Caption: Predicted SNAr reactivity of the pyridine ring.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product (at C2/C6) | Reaction Conditions |

| Sodium methoxide | 2-Methoxy-3,5,6-trifluoro-4-hydrazinopyridine | Methanol, reflux |

| Ammonia | 2-Amino-3,5,6-trifluoro-4-hydrazinopyridine | Aqueous ammonia, heat |

| Piperidine | 2-(Piperidin-1-yl)-3,5,6-trifluoro-4-hydrazinopyridine | Neat or in a polar aprotic solvent, heat |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: this compound (1 mmol) is dissolved in a suitable solvent (e.g., methanol for methoxide substitution, or a polar aprotic solvent like DMF or DMSO for amine substitution).

-

Nucleophile Addition: The nucleophile (e.g., sodium methoxide, an amine) is added to the solution, typically in a slight excess (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the substituted product.

Conclusion

This compound exhibits a rich and versatile nucleophilic chemistry. The hydrazine moiety serves as a handle for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery. Concurrently, the electron-deficient tetrafluoropyridine ring is primed for nucleophilic aromatic substitution, with the C2 and C6 positions being the most likely sites for attack. This dual reactivity makes this compound a valuable and adaptable building block for the synthesis of complex, highly functionalized pyridine derivatives. Further exploration of its SNAr chemistry is warranted to fully exploit its synthetic potential.

References

In-depth Technical Guide: Stability and Degradation Profile of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific stability and degradation profile of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is limited. This guide provides a comprehensive overview based on the known chemical properties of its constituent functional groups and data from related compounds. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a highly fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a tetrafluorinated pyridine ring and a reactive hydrazine moiety dictates its chemical behavior, including its stability and degradation profile. Understanding these characteristics is crucial for its handling, storage, and application, particularly in the context of drug development where stability is a critical quality attribute.

This technical guide aims to provide a predictive overview of the stability and degradation of this compound under various stress conditions, suggest methodologies for its stability assessment, and propose potential degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1735-44-0 | [1] |

| Molecular Formula | C₅H₃F₄N₃ | [1] |

| Molecular Weight | 181.09 g/mol | [1] |

| Melting Point | 56 °C | [1] |

| Boiling Point | 150.5 °C | [1] |

| Appearance | Solid | |

| Storage Conditions | Store at 10°C - 25°C, keep container well closed. | [1] |

Predicted Stability and Degradation Profile

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. While specific data for this compound is not available, a predictive assessment can be made based on the reactivity of the tetrafluoropyridine ring and the hydrazine group.

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: In acidic media, the hydrazine moiety can be protonated, which may influence the electronic properties of the pyridine ring. The C-F bonds on the pyridine ring are generally stable, but extreme acidic conditions coupled with elevated temperatures could potentially lead to nucleophilic substitution of a fluorine atom by a hydroxyl group, although this is generally difficult on an electron-deficient ring.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Under basic conditions, the hydrazine proton can be abstracted. The highly electronegative fluorine atoms make the pyridine ring susceptible to nucleophilic attack. Hydroxide ions could potentially displace one of the fluorine atoms, likely at the 4-position due to the activating effect of the hydrazine group.

Oxidative Degradation

The hydrazine group is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of various oxidation products, including the corresponding diazene, which could be unstable and decompose further, potentially leading to the formation of 2,3,5,6-tetrafluoropyridine and nitrogen gas.

Photolytic Degradation

Aromatic hydrazine compounds can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions. Potential photodegradation pathways could involve the cleavage of the N-N bond in the hydrazine moiety or reactions involving the pyridine ring. The high degree of fluorination might influence the photostability.

Thermal Degradation

The provided melting and boiling points suggest a degree of thermal stability. However, at elevated temperatures, decomposition is likely to occur. The hydrazine group is often the most thermally labile part of such molecules. Thermal decomposition of related hydrazine compounds can proceed through the cleavage of the N-N bond.

Proposed Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a systematic forced degradation study should be conducted as outlined in the ICH guidelines.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies.

Detailed Methodologies

4.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis.

-

4.2.2. Oxidative Degradation

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% v/v).

-

Keep the solution at room temperature and protected from light for a defined period.

-

Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

4.2.3. Photolytic Degradation

-

Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the samples at appropriate time intervals.

4.2.4. Thermal Degradation

-

Place the solid compound in a controlled temperature environment (e.g., 80°C).

-

Analyze the sample at specified time points by dissolving a known amount in a suitable solvent.

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance of this compound.

-

Mass Spectrometry: For identification of degradation products, the HPLC system should be coupled to a mass spectrometer (LC-MS/MS).

Potential Degradation Pathways

Based on the chemical nature of this compound, the following degradation pathways can be postulated.

-

Hydrolysis: Nucleophilic substitution of a fluorine atom by a hydroxyl group, potentially at the 4-position, would lead to the formation of 2,3,5,6-Tetrafluoro-4-hydroxypyridine .

-

Oxidation: Oxidation of the hydrazine moiety could initially form a diazene intermediate, 2,3,5,6-Tetrafluoro-4-diazene-pyridine , which is likely unstable and could lose nitrogen gas to form 2,3,5,6-Tetrafluoropyridine .

Conclusion

The stability of this compound is a critical parameter for its successful application, particularly in the pharmaceutical field. While specific experimental data is currently lacking in the public domain, this guide provides a predictive framework for its stability and degradation profile based on fundamental chemical principles. The proposed experimental workflows and analytical methods offer a starting point for researchers to rigorously evaluate the stability of this compound. The identification and characterization of any degradation products are paramount for ensuring the safety and efficacy of any potential therapeutic agent derived from this scaffold. Further experimental investigation is strongly encouraged to validate these predictions and to establish a comprehensive understanding of the stability of this compound.

References

A Technical Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a valuable heterocyclic building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This document covers its commercial availability, detailed synthetic protocols, and potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Properties of this compound

| Property | Value |

| CAS Number | 1735-44-0[1] |

| Molecular Formula | C₅H₃F₄N₃[1] |

| Molecular Weight | 181.09 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 56 °C[1] |

| Boiling Point | 150.5 °C[1] |

| Synonyms | 4-Hydrazino-2,3,5,6-tetrafluoropyridine, (2,3,5,6-Tetrafluoropyridin-4-yl)hydrazine |

Commercial Suppliers and Purchasing

This compound is available from a number of commercial suppliers. Purity levels are typically high, often exceeding 97-99%. While some suppliers offer direct online purchasing, others may require a quotation request for current pricing and bulk quantities.

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| Biosynth | FT01146 | >97% | 5 g, 10 g, Custom | $95.00 (5 g), $137.50 (10 g)[1] |

| Apollo Scientific | PC9680 | N/A | N/A | Price on Application[2] |

| CASGET | N/A | N/A | N/A | Price on Application[3] |

| GlobalChemMall | N/A | 99% min | N/A | Price on Application |

| SynQuest Labs | N/A | N/A | N/A | Price on Application[4] |

| Fluorochem | N/A | N/A | N/A | Price on Application[5] |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a fluorine atom in pentafluoropyridine with hydrazine.

Experimental Protocol

This protocol is adapted from the procedure described in patent WO2005/46603.[6]

Materials:

-

Pentafluoropyridine (3.4 g, 20 mmol)

-

Hydrazine (640 mg, 22 mmol)

-

Dichloromethane (DCM), 100 mL

-

10% Sodium carbonate solution

-

Magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine (640 mg, 22 mmol) to the cooled solution with stirring.

-

Continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a 10% sodium carbonate solution (5 mL).

-

Dry the organic layer over magnesium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.[6]

Purification:

The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

Hydrazinopyridine scaffolds are valuable intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities. The presence of the reactive hydrazine group allows for the construction of pyrazoles, triazoles, and other fused ring systems. The tetrafluorinated pyridine ring can enhance the metabolic stability and binding affinity of the final compounds.

While specific biological data for this compound is limited in publicly available literature, its structural motifs are found in compounds with demonstrated activities, including:

-

Kinase Inhibitors: Pyrazolopyridines, which can be readily synthesized from this compound, are known to be effective kinase inhibitors.

-

Antimicrobial Agents: The pyrazolopyridine core is also present in various compounds with antibacterial and antifungal properties.

Experimental Workflow: Synthesis of a Pyrazolopyridine Library for Kinase Inhibitor Screening

This compound serves as an excellent starting material for the synthesis of a library of pyrazolopyridine derivatives. This can be achieved through a condensation reaction with various 1,3-dicarbonyl compounds. The resulting library can then be screened against a panel of kinases to identify potential drug candidates.

General Protocol for Pyrazolopyridine Synthesis:

-

Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 equivalent) and a selected 1,3-dicarbonyl compound (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can be purified by column chromatography or recrystallization to yield the desired pyrazolopyridine derivative.

Caption: Experimental workflow for kinase inhibitor discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of drug development. Its commercial availability and straightforward synthesis make it a valuable building block for the creation of novel and potentially bioactive compounds.

References

- 1. This compound | 1735-44-0 | FT01146 [biosynth.com]

- 2. Heterocyclic Hydrazines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. Tetrafluoro Hydrazinopyridine Supplier | CASGET.COM [casget.com]

- 4. SynQuest Labs, Inc. [synquestlabs.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3,5,6-tetrafluoro-4-hydrazinopyridine as a key building block in the synthesis of diverse fluorinated heterocyclic compounds. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and materials science, offering detailed methodologies for the preparation of pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines, classes of compounds with significant potential in drug discovery and development.

Introduction

This compound is a highly reactive and versatile reagent in heterocyclic synthesis. The presence of the electron-withdrawing tetrafluoropyridyl ring activates the hydrazine moiety, making it a potent nucleophile for cyclocondensation reactions. This reactivity, coupled with the unique physicochemical properties imparted by the fluorine atoms, makes the resulting heterocyclic scaffolds attractive for the development of novel pharmaceuticals and functional materials.

Synthesis of this compound

The starting material can be efficiently synthesized from the readily available pentafluoropyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluoropyridine

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

10% Sodium carbonate solution

-

Magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve pentafluoropyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1.1 eq) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a 10% sodium carbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain crude this compound, which can be used in subsequent steps without further purification.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of the target hydrazine.

Application in the Synthesis of Fluorinated Pyrazolo[4,3-c]pyridines

The reaction of this compound with 1,3-dicarbonyl compounds provides a direct route to the synthesis of highly functionalized and fluorinated pyrazolo[4,3-c]pyridine derivatives. These compounds are of significant interest due to their structural analogy to purines, suggesting potential applications as kinase inhibitors and other therapeutic agents.

General Experimental Protocol: Synthesis of 1-(Tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridines

Materials:

-

This compound

-

Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or acetic acid

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.0-1.2 eq).

-

Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative Examples of Synthesized Pyrazolo[4,3-c]pyridines

| Entry | 1,3-Dicarbonyl Compound | Product | Expected Yield Range (%) |

| 1 | Acetylacetone | 3,5-Dimethyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridine | 70-85 |

| 2 | Ethyl acetoacetate | 3-Methyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-5-ol | 65-80 |

| 3 | Dibenzoylmethane | 3,5-Diphenyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridine | 75-90 |

Diagram of Pyrazole Synthesis

Caption: General scheme for pyrazolopyridine synthesis.

Application in the Synthesis of Fluorinated Triazolo[4,3-a]pyridines

This compound can be effectively utilized in the synthesis of fluorinated triazolo[4,3-a]pyridines through cyclization with various one-carbon synthons, such as carboxylic acids or their derivatives. These fused heterocyclic systems are prevalent in many biologically active molecules.

General Experimental Protocol: Synthesis of 3-Substituted-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridines

Materials:

-

This compound

-

Carboxylic acid or acid chloride

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

-

Reflux condenser

-

Heating mantle

Procedure:

-

Method A (from Carboxylic Acid): Mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in phosphorus oxychloride or polyphosphoric acid.

-

Heat the mixture at 80-120 °C for 2-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Method B (from Acid Chloride): Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dioxane.

-

Add the acid chloride (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Heat the mixture to reflux for 2-4 hours to effect cyclization.

-

Work up the reaction as described in Method A.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Examples of Synthesized Triazolo[4,3-a]pyridines

| Entry | Reagent | Product | Expected Yield Range (%) |

| 1 | Formic acid | 6,7,8,9-Tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 75-90 |

| 2 | Acetic acid | 3-Methyl-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 70-85 |

| 3 | Benzoic acid | 3-Phenyl-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 80-95 |

Diagram of Triazole Synthesis

Caption: General scheme for triazolopyridine synthesis.

Characterization Data

The synthesized compounds can be characterized by standard spectroscopic techniques. The following table provides expected ranges for key NMR signals based on related fluorinated heterocyclic systems.

Table 3: Expected Spectroscopic Data Ranges

| Nucleus | Heterocycle Type | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Pyrazolo[4,3-c]pyridine | Aromatic protons: 7.0-9.0; Alkyl protons: 2.0-4.0 |

| ¹H NMR | Triazolo[4,3-a]pyridine | Aromatic protons: 7.5-9.5; Alkyl protons: 2.5-4.5 |

| ¹³C NMR | Both | Aromatic carbons: 110-160 |

| ¹⁹F NMR | Both | Pyridyl fluorines: -90 to -170 |

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines, which are key scaffolds for the development of new therapeutic agents and advanced materials. The incorporation of the tetrafluoropyridyl moiety is expected to enhance the biological activity and metabolic stability of the resulting molecules, making this synthetic approach highly relevant for drug discovery programs.

References

- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of pyrazole derivatives using 2,3,5,6-tetrafluoro-4-hydrazinopyridine as a key starting material. The synthesis is based on the well-established Paal-Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.

The resulting tetrafluoropyridyl-substituted pyrazole derivatives are of significant interest in medicinal chemistry. The incorporation of a tetrafluoropyridyl group can enhance the biological activity, metabolic stability, and pharmacokinetic properties of the molecule due to the unique electronic properties of fluorine.

Overview of the Synthetic Pathway

The general reaction involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent, often with acid catalysis to facilitate the reaction.

Caption: General reaction scheme for the synthesis of a tetrafluoropyridyl-pyrazole derivative.

Experimental Protocol

This protocol describes the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine as a representative example.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid (optional, as catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Flash chromatography system (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol (10 mL per mmol of hydrazine), and acetylacetone (1.1 eq).

-

Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (0.1 eq) can be added to the reaction mixture to increase the reaction rate.

-

Reaction: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate.

-

The organic solution is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Acetylacetone |

| Product | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine |

| Solvent | Ethanol |

| Reaction Temperature | 78 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

| Purity (post-purification) | >98% |

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Step-by-step workflow for the synthesis and purification of tetrafluoropyridyl-pyrazole derivatives.

Safety and Handling

-

This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol provides a general guideline for the synthesis of pyrazole derivatives from this compound. Optimization of reaction conditions may be necessary for different 1,3-dicarbonyl substrates to achieve the best results.

Site-specific protein labeling protocol using hydrazide-reactive tags.

Application Notes & Protocols

Topic: Site-Specific Protein Labeling via Hydrazide-Reactive Aldehyde Tags

For Research, Scientific, and Drug Development Professionals

Introduction

Site-specific protein labeling is an essential tool for investigating protein function, dynamics, and localization, as well as for the development of protein-based therapeutics such as antibody-drug conjugates (ADCs). The aldehyde tag technology offers a robust and highly selective method for introducing a unique chemical handle onto a protein of interest. This approach utilizes the Formylglycine-Generating Enzyme (FGE), which recognizes a short, genetically encoded peptide sequence (the "aldehyde tag") and converts a specific cysteine residue within the tag into a Cα-formylglycine (fGly) residue.[1][2][3][4] This enzymatic conversion introduces a bio-orthogonal aldehyde group that can be specifically and covalently labeled with probes functionalized with hydrazide or aminooxy groups.[3][5]

The key advantage of this system is its high specificity; the FGE-mediated oxidation is exclusive to the consensus tag sequence, leaving other cysteines in the protein unmodified.[6] The subsequent hydrazone or oxime ligation reaction is also highly selective and proceeds efficiently under mild, biocompatible conditions.[7][8] This methodology is applicable to a wide range of proteins and can be performed in various expression systems, including E. coli and mammalian cells.[1][5]

Principle of the Method

The aldehyde tag labeling strategy is a two-step chemoenzymatic process:

-

Enzymatic Aldehyde Installation: A target protein is genetically engineered to include a short consensus peptide sequence, known as the aldehyde tag (e.g., LCTPSR).[3][5] When co-expressed with FGE, the enzyme identifies the tag and catalyzes the oxidation of the cysteine thiol group to an aldehyde, forming a formylglycine residue.[1][9] This step can be accomplished in vivo during protein expression in either prokaryotic or eukaryotic systems.[5]

-

Chemoselective Ligation: The newly formed aldehyde group serves as a unique reactive handle on the protein surface. It can be targeted by a variety of probes (e.g., fluorophores, biotin, PEG, or small molecule drugs) that have been functionalized with a hydrazide or an aminooxy moiety. The reaction between the aldehyde and the hydrazide forms a stable hydrazone bond, while the reaction with an aminooxy group forms an even more stable oxime bond.[8][10] This ligation step is highly specific and can be performed on purified protein or, in some cases, directly in cell lysates.[6]

Visualization of the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow for aldehyde tag-based protein labeling.

Caption: Chemoenzymatic reaction for site-specific protein labeling.

Quantitative Data Summary

The efficiency of aldehyde tag labeling depends on several factors, including the specific tag sequence, the expression system, FGE co-expression levels, and the ligation reaction conditions. High conversion and labeling efficiencies have been reported in the literature.

| Parameter | Value/Condition | Target Protein Example(s) | Notes | Reference(s) |

| Cys-to-fGly Conversion Efficiency | >90% | Maltose Binding Protein (MBP), Green Fluorescent Protein (GFP) | Determined by mass spectrometry for a 6-residue tag (LCTPSR) in E. coli. | [4] |

| Overall Labeling Efficiency | ~100% | DNA Polymerase B1 (PolBI) | Achieved with high concentration of Cy3-hydrazide at 4°C, pH 7.0. Optimized for single-molecule imaging. | [6][11] |

| Overall Labeling Efficiency | ~60% | DNA Polymerase IV (DinB) | Under similar optimized conditions, highlighting protein-dependent variability. | [6] |

| Reaction Catalyst | Aniline (e.g., 100 mM) | General glycoproteins, Recombinant Protein A | Aniline acts as a nucleophilic catalyst, significantly increasing the rate and yield of hydrazone formation.[12][13] Can reduce reaction times from >24h to <4h.[12][14] | [12][13][14] |

| Recommended pH Range | 5.5 - 7.0 | General | The hydrazone ligation reaction is most efficient in this slightly acidic to neutral pH range.[7][13] | [7][13] |

| Specificity in Lysate | High | Aldehyde-tagged DinB in E. coli lysate | Specific labeling of the target protein is observed with minimal off-target labeling of endogenous proteins. | [6] |

Experimental Protocols

This section provides a general protocol for the expression and labeling of an aldehyde-tagged protein in E. coli.

Materials and Reagents

-

Expression Plasmids:

-

pET vector (or similar) containing the gene for the protein of interest fused with an aldehyde tag sequence (e.g., LCTPSR) and an affinity tag (e.g., 6xHis-tag).

-

pET vector containing the gene for Formylglycine-Generating Enzyme (FGE).

-

-

Bacterial Strain: E. coli BL21(DE3) or similar expression strain.

-

Media: LB Broth, Terrific Broth, or other suitable rich media.

-

Antibiotics: As required by the plasmids.

-

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Labeling Buffer: 100 mM MES or Sodium Acetate, pH 5.5.

-

Hydrazide Probe: Stock solution (e.g., 50 mM in DMSO) of the desired hydrazide-functionalized molecule (e.g., Biotin-Hydrazide, Alexa Fluor™ 647 Hydrazide).

-

Catalyst (Optional but Recommended): Aniline stock solution (e.g., 1 M in DMSO).

-

Desalting Columns: Zeba™ Spin Desalting Columns or similar.

Protocol: Protein Expression and Purification

-

Transformation: Co-transform E. coli BL21(DE3) cells with the plasmid containing your aldehyde-tagged protein and the FGE plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of rich media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Expression: Continue to incubate the culture for 16-20 hours at 18-25°C with shaking. This allows for proper protein folding and enzymatic conversion of the tag by FGE.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Purify the soluble, fGly-containing protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol (binding, washing with Wash Buffer, and eluting with Elution Buffer).

-

Buffer Exchange: Immediately exchange the purified protein into the Labeling Buffer using a desalting column or dialysis to remove the elution buffer. Determine the final protein concentration.

Protocol: Hydrazide Labeling Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the purified fGly-containing protein (final concentration 10-50 µM) with the hydrazide-functionalized probe. A 10 to 50-fold molar excess of the probe over the protein is typically recommended.

-

Example: For a 100 µL reaction with 20 µM protein, add 2 µL of a 10 mM hydrazide probe stock for a 200 µM final concentration (10-fold excess).

-

-

Add Catalyst (Optional): To accelerate the reaction, add aniline to a final concentration of 50-100 mM.[14]

-

Incubation: Incubate the reaction mixture. The time and temperature can be optimized:

-

Removal of Excess Probe: After incubation, remove the unreacted hydrazide probe using a desalting column, size-exclusion chromatography, or dialysis.

-

Analysis: Confirm successful labeling by SDS-PAGE (observing a mobility shift or by in-gel fluorescence if a fluorescent probe was used) and/or mass spectrometry (confirming the mass addition of the probe).

Conclusion

The aldehyde tag-hydrazide ligation methodology provides a powerful and versatile platform for the site-specific modification of proteins. Its high efficiency, specificity, and compatibility with both prokaryotic and eukaryotic expression systems make it an invaluable tool for basic research and the development of sophisticated bioconjugates. Careful optimization of expression conditions to ensure efficient FGE activity and the use of catalysts like aniline in the ligation step can lead to near-quantitative labeling of the target protein.

References

- 1. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[1][2][3] This has led to the development of numerous successful drugs and clinical candidates across a wide range of therapeutic areas.

These application notes provide a detailed overview of the utility of fluorinated pyridines in drug design, focusing on three distinct examples: p38 MAP kinase inhibitors for inflammatory diseases, Sotorasib, a covalent inhibitor of KRAS G12C for cancer therapy, and Vericiguat, a soluble guanylate cyclase (sGC) stimulator for heart failure.

Fluorinated Pyridines as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[5] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets. Many potent and selective p38 inhibitors incorporate a fluorinated pyridine moiety, which often plays a crucial role in binding to the ATP-binding site of the kinase.[4]

Data Presentation: In Vitro Activity of Fluorinated Pyridine-Based p38α Inhibitors

| Compound ID | Structure | p38α IC50 (nM) | Cell-Based Assay (LPS-induced TNF-α production) IC50 (nM) | Reference |

| Skepinone-L | 6,11-Dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-5-one | 1.0 | 150 | [8][9] |

| Compound 1 | Imidazo[4,5-b]pyridin-2-one derivative | Potent inhibitor | Suppressed cytokine production in human whole blood | [10] |

| Compound 21 | Imidazo[4,5-b]pyridin-2-one derivative | Potent inhibitor | Potent inhibitor of LPS-induced TNF-α production | [10] |

Experimental Protocols

Synthesis of a Representative Fluorinated Pyridine p38 MAP Kinase Inhibitor (Phthalazine-based)

This protocol is adapted from a published practical synthesis of a p38 MAP kinase inhibitor.[11]

Materials:

-

1,6-disubstituted phthalazine building block

-

Boronic acid derivative

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3)

-

Solvents (e.g., Dioxane, Water)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Step 1: Suzuki Coupling. To a solution of the 1,6-disubstituted phthalazine (1.0 eq) and the boronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add the palladium catalyst (0.05 eq) and base (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired p38 MAP kinase inhibitor.

In Vitro p38α Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human p38α kinase

-

p38α substrate (e.g., ATF2)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (fluorinated pyridine inhibitors)

-

384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer, p38α kinase, and the substrate.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Measurement:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Diagram

References

- 1. Targeting the NO-sGC-cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure | Scilit [scilit.com]

- 9. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 10. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Application Note: Selective Labeling of Carbonylated Proteins for Mass Spectrometry-Based Proteomics

Introduction

Protein carbonylation, the irreversible oxidative modification of amino acid side chains (primarily Pro, Arg, Lys, and Thr) to form aldehyde or ketone moieties, is a key biomarker of oxidative stress. Elevated levels of carbonylated proteins are associated with numerous pathological conditions, including neurodegenerative diseases, diabetes, and aging. The detection and quantification of specific carbonylation sites are crucial for understanding disease mechanisms and for the development of novel therapeutics.

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical probe designed for the selective labeling of these protein carbonyls. The core of its utility lies in the hydrazine functional group, which readily reacts with aldehydes and ketones under mild acidic conditions to form a stable hydrazone bond. The tetrafluoropyridyl group serves as a unique chemical tag, providing a distinct mass signature for confident identification of labeled peptides in mass spectrometry (MS) analysis. This allows for the precise localization of oxidative damage within the proteome.

Principle of the Method

The workflow for identifying carbonylated proteins using this compound involves a multi-step process. First, proteins from a biological sample are extracted and reacted with the probe. The hydrazine group of the probe selectively forms a covalent hydrazone bond with the carbonyl groups on oxidized proteins. Following the labeling reaction, the protein mixture is enzymatically digested into smaller peptides. The resulting peptide mixture can then be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The presence of the tetrafluoropyridyl tag on a peptide results in a characteristic mass shift, allowing for the identification of the modified peptide and, by extension, the specific site of carbonylation. For complex samples, an optional enrichment step can be employed to isolate the tagged peptides, thereby increasing the sensitivity of detection.

Advantages of this compound

-

High Selectivity: The hydrazine moiety provides high reactivity towards aldehydes and ketones.

-

Stable Bond Formation: The resulting hydrazone bond is stable under typical proteomics sample processing conditions.

-

Unique Mass Signature: The fluorine atoms provide a distinct isotopic pattern and a precise mass shift that is readily detectable by mass spectrometry.

-

Hydrophobicity: The fluorinated ring can aid in the chromatographic separation of labeled peptides.

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins in a Complex Mixture

This protocol describes the general procedure for labeling carbonylated proteins in a cell lysate or plasma sample.

Materials:

-

This compound (MW: 181.09 g/mol )[1]

-

Protein sample (e.g., cell lysate, plasma)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Tris-HCl buffer (pH 8.0)

-

Aniline-HCl buffer (e.g., 100 mM aniline in 100 mM phosphate buffer, pH 6.5)

-

Acetone, ice-cold

-

Methanol, ice-cold

-

Trichloroacetic acid (TCA), ice-cold

Procedure:

-

Protein Solubilization and Reduction:

-

Resuspend the protein pellet in a lysis buffer containing 8 M urea and 10 mM DTT in 50 mM Tris-HCl, pH 8.0.

-

Incubate for 1 hour at 37°C to reduce disulfide bonds.

-

-

Alkylation:

-

Add iodoacetamide to a final concentration of 50 mM.

-

Incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.

-

-

Protein Precipitation (Optional, for buffer exchange):

-

Precipitate the proteins by adding 4 volumes of ice-cold acetone or a mixture of acetone/methanol/TCA.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.

-

Carefully discard the supernatant and wash the pellet with ice-cold methanol.

-

-

Labeling Reaction:

-

Resuspend the protein pellet in aniline-HCl buffer. Aniline acts as a catalyst for hydrazone formation.

-

Add this compound to a final concentration of 5-10 mM.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Removal of Excess Probe:

-

Precipitate the labeled proteins as described in step 3 to remove unreacted probe and other small molecules.

-

Wash the pellet thoroughly with ice-cold methanol or acetone.

-

Air-dry the protein pellet. The sample is now ready for enzymatic digestion.

-

Protocol 2: In-solution Tryptic Digestion of Labeled Proteins

Materials:

-

Labeled protein pellet from Protocol 1

-

Ammonium bicarbonate (50 mM, pH 8.0)

-

Trypsin (sequencing grade)

-

Formic acid

Procedure:

-

Resuspension:

-

Resuspend the dried protein pellet in 50 mM ammonium bicarbonate. A small amount of urea (e.g., 1-2 M) can be added to aid in solubilization.

-

-

Digestion:

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Quenching the Digestion:

-

Acidify the peptide solution by adding formic acid to a final concentration of 0.1-1% to stop the tryptic activity.

-

-

Desalting:

-

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

-

Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

-

Data Presentation

The successful labeling of a peptide with this compound will result in a specific mass shift in the MS spectrum. The table below summarizes the expected mass modifications.

| Modification | Chemical Formula Change | Monoisotopic Mass Shift (Da) |

| Carbonylation (e.g., oxidation of Lys to aminoadipic semialdehyde) followed by reaction with this compound | C5HF4N2 | +163.0133 |

| Carbonylation (e.g., oxidation of Pro to glutamic semialdehyde) followed by reaction with this compound | C5HF4N2 | +163.0133 |

Note: The mass shift is calculated from the addition of the probe (C5H3F4N3) and the loss of a water molecule (H2O) during hydrazone formation.

Visualizations

References

Application Notes and Protocols for the Derivatization of Peptides and Antibodies with 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides and antibodies is a cornerstone of modern biotechnology and drug development. Site-specific derivatization enables the attachment of various payloads, such as small molecule drugs, imaging agents, or other functional moieties, to create highly targeted therapeutics and diagnostic tools. 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a versatile reagent for the derivatization of biomolecules. Its hydrazine functional group reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. This document provides detailed application notes and protocols for the derivatization of peptides and antibodies using this reagent.

The overall workflow involves two key stages: the introduction of a carbonyl group (aldehyde or ketone) onto the target biomolecule and the subsequent conjugation with this compound. For antibodies, this is typically achieved by the mild oxidation of the carbohydrate chains in the Fc region, ensuring that the antigen-binding sites remain unaffected. For peptides, carbonyl groups can be generated at an N-terminal serine or threonine residue or by the incorporation of unnatural amino acids containing a ketone or aldehyde moiety.

Chemical Reaction

The core of the derivatization is the formation of a hydrazone bond between the hydrazinopyridine reagent and an aldehyde- or ketone-modified biomolecule.

Caption: Reaction of an aldehyde-modified biomolecule with this compound.

Experimental Protocols

Part 1: Generation of Aldehyde Groups on Antibodies via Periodate Oxidation

This protocol describes the site-specific generation of aldehyde groups in the Fc region of an antibody by oxidizing the carbohydrate moieties.

Materials:

-

Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄)

-

Glycerol or Ethylene Glycol

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

Procedure:

-

Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

Periodate Oxidation:

-

Prepare a fresh solution of sodium meta-periodate in the reaction buffer.

-

Add the periodate solution to the antibody solution to a final concentration of 1-20 mM.[1][2] The optimal concentration may need to be determined empirically for each antibody.

-

Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.[2][3]

-

-

Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 15 minutes at 4°C.

-

Purification: Immediately purify the oxidized antibody from excess periodate and by-products using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

| Parameter | Recommended Range | Reference |

| Antibody Concentration | 1-10 mg/mL | General Practice |

| Sodium Periodate | 1-20 mM | [1][2] |

| pH | 5.5 | [1] |

| Temperature | 4°C | [3] |

| Reaction Time | 30-60 min | [2] |

| Quenching Agent | Glycerol/Ethylene Glycol | General Practice |

Part 2: Generation of Aldehyde Groups on N-terminal Serine Peptides

This protocol is for peptides that have a serine residue at the N-terminus.

Materials:

-

Peptide with N-terminal serine

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0

-

HPLC for purification

Procedure:

-

Dissolve the peptide in the reaction buffer.

-

Add a freshly prepared solution of sodium meta-periodate to the peptide solution (a low molar excess, e.g., 1.1 to 2 equivalents, is recommended to minimize side reactions).[4]

-

Incubate the reaction for 5-15 minutes at room temperature.

-

Quench the reaction as described in the antibody protocol.

-

Purify the aldehyde-modified peptide by reverse-phase HPLC.

Part 3: Derivatization with this compound

This protocol describes the conjugation of the aldehyde-modified biomolecule with the hydrazinopyridine reagent.

Materials:

-

Aldehyde-modified antibody or peptide

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (for antibodies); 100 mM Ammonium Acetate, pH 4.5 (for peptides)[5]

-

Purification system (e.g., size-exclusion chromatography for antibodies, HPLC for peptides)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add the hydrazinopyridine solution to the aldehyde-modified biomolecule. A molar excess of the reagent (e.g., 20-50 fold for antibodies, 1.5-5 fold for peptides) is typically used.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.[5]

-

Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., UV-Vis spectroscopy, mass spectrometry).

-

Purify the resulting conjugate from excess reagent and by-products using an appropriate chromatography method.

| Parameter | Recommended Range (Antibodies) | Recommended Range (Peptides) | Reference |

| pH | 6.0 | 4.5 | [5] |

| Molar Excess of Reagent | 20-50 fold | 1.5-5 fold | General Practice |

| Aniline (optional) | 10-100 mM | 10-100 mM | [5] |

| Temperature | Room Temperature | Room Temperature | General Practice |

| Reaction Time | 2-12 hours | 1-4 hours | General Practice |

Workflow Visualization

The following diagram illustrates the complete workflow for antibody derivatization.

Caption: Workflow for the derivatization of an antibody with this compound.

Quantitative Data Summary

The efficiency of each step is crucial for the overall yield of the final conjugate. The following table summarizes expected outcomes.

| Step | Parameter | Typical Efficiency/Result | Notes |

| Antibody Oxidation | Aldehyde groups per antibody | 2-10 | Can be controlled by reaction conditions.[1] |

| Peptide Oxidation | Conversion to aldehyde | >90% | With optimized conditions. |

| Hydrazone Ligation | Conjugation Efficiency | >80% | Dependent on reactant concentrations and catalyst use. |

| Final Product | Purity | >95% | After appropriate purification. |

| Final Product | Stability of Hydrazone bond | Stable at pH 6-8 for at least 12h at 22°C.[4] | Labile at more acidic pH.[4] |

Conclusion

The derivatization of peptides and antibodies with this compound via hydrazone ligation is a robust and specific method for bioconjugation. By carefully controlling the generation of aldehyde groups and the subsequent conjugation reaction, researchers can efficiently produce well-defined and stable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation of this valuable bioconjugation strategy.

References